Dimethylaminoethanol

Catalog No.
S525287
CAS No.
108-01-0
M.F
C4H11NO
C4H11NO
(CH3)2NCH2CH2OH
M. Wt
89.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylaminoethanol

CAS Number

108-01-0

Product Name

Dimethylaminoethanol

IUPAC Name

2-(dimethylamino)ethanol

Molecular Formula

C4H11NO
C4H11NO
(CH3)2NCH2CH2OH

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-5(2)3-4-6/h6H,3-4H2,1-2H3

InChI Key

UEEJHVSXFDXPFK-UHFFFAOYSA-N

SMILES

CN(C)CCO

Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
Miscible with water
Miscible with alcohol, ether
Miscible with acetone, benzene
1000 mg/mL
Solubility in water: miscible

Synonyms

Deanol; Amietol M 21; Bimanol; Dimethylaminoethanol; Dimethylethanolamine; DMAE.

Canonical SMILES

CN(C)CCO

Description

The exact mass of the compound Dimethylaminoethanol is 89.0841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 73° f (ntp, 1992)11.22 mmiscible with watermiscible with alcohol, ethermiscible with acetone, benzene1000 mg/mlsolubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2652. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

DMAE and the Nervous System

  • Precursor to Acetylcholine

    DMAE is a precursor to acetylcholine, a crucial neurotransmitter involved in memory, learning, and muscle function []. Studies have explored whether DMAE supplementation could influence acetylcholine levels and potentially improve cognitive function in healthy individuals or those with age-related cognitive decline. However, research results have been mixed, with some studies showing no significant effects [].

  • Neuroprotective Potential

    Some research suggests DMAE might have neuroprotective properties. Studies in animals indicate DMAE may help preserve memory and learning in models of neurodegeneration []. However, more research is needed to understand if these effects translate to humans.

DMAE and Skin Health

  • Anti-Aging Effects

    DMAE is a common ingredient in anti-aging cosmetics. Studies suggest topical application of DMAE gel may improve skin firmness and reduce the appearance of wrinkles []. The exact mechanism of action remains unclear, but DMAE might influence cell membrane stability and collagen production in the skin [].

  • Limited Evidence

    It's important to note that research on the effectiveness of DMAE in cosmetics is limited. More high-quality studies are needed to confirm these findings and understand the long-term safety of topical DMAE use.

Dimethylaminoethanol, also known as 2-dimethylaminoethanol or deanol, is an organic compound with the molecular formula C4H11NO\text{C}_4\text{H}_{11}\text{NO}. It is classified as an amino alcohol, containing both a tertiary amine and a primary alcohol functional group. This compound appears as a colorless, viscous liquid with a fish-like odor and is less dense than water. It has a boiling point of approximately 135 °C and is partially soluble in water, with significant solubility in organic solvents. Dimethylaminoethanol is known for its reactivity, particularly in acid-base reactions, which are exothermic in nature .

Limited research is available on the safety profile of DMAE, particularly for long-term use. Studies suggest potential side effects like headaches, dizziness, depression, and insomnia []. There are also concerns about its interaction with medications and potential risks for pregnant or breastfeeding women []. More research is needed to definitively assess the safety of DMAE supplementation.

Please note:

  • The information on the mechanism of action is based on proposed mechanisms and requires further investigation.
  • Data mentioned, like melting and boiling points, are from literature values and might require experimental verification.
  • DMAE is sold as a dietary supplement, but its effectiveness and safety are not regulated by the FDA. It is crucial to consult with a healthcare professional before considering DMAE supplementation.
Due to its bifunctional nature. It can react with acids to form salts and water, demonstrating its basic properties. Notably, it reacts vigorously with oxidizing agents and isocyanates, which can lead to hazardous situations such as fires or explosions . In the context of polymer chemistry, dimethylaminoethanol serves as a catalyst for the formation of polyurethanes by facilitating reactions between isocyanates and alcohols .

The synthesis of dimethylaminoethanol typically involves the ethoxylation of dimethylamine. This process can be conducted under controlled conditions to ensure high purity and yield. Alternative synthetic routes may involve the reaction of dimethylamine with ethylene oxide or other alkylating agents to introduce the alcohol functional group . The compound can also be derived from other amino alcohols through methylation processes.

Dimethylaminoethanol finds applications across various fields:

  • Industrial Uses: It is utilized as a curing agent for polyurethanes and epoxy resins, enhancing their properties.
  • Cosmetics: Commonly included in skin care products for improving skin tone and texture.
  • Nutraceuticals: Marketed as a dietary supplement aimed at cognitive enhancement.
  • Chemical Synthesis: Acts as an intermediate in the production of other chemicals such as nitrogen mustards and acrylate esters .

Dimethylaminoethanol shares structural similarities with several other compounds that contain amine and alcohol functionalities. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
CholineQuaternary AmineEssential nutrient involved in neurotransmission
EthanolaminePrimary Amino AlcoholSimpler structure; used primarily in industrial applications
DiphenhydramineAntihistamineContains a secondary amine; used for allergy relief
Meclofenoxate (Centrophenoxine)Ester of DimethylaminoethanolKnown for cognitive enhancement properties
N,N-DimethylglycineAmino AcidPotentially involved in methylation processes

Dimethylaminoethanol's unique combination of both an amine and hydroxyl group allows it to participate in diverse

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

2-dimethylaminoethanol appears as a clear colorless liquid with a fishlike odor. Flash point 105 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals.
Liquid
A clear colorless liquid with a fishlike odor; [CAMEO]
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

Colorless liquid
Very faint yellow liquid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

89.084063974 g/mol

Monoisotopic Mass

89.084063974 g/mol

Boiling Point

275 °F at 758 mmHg (NTP, 1992)
134.1 °C
134.00 °C. @ 760.00 mm Hg
135 °C

Flash Point

105 °F (NTP, 1992)
105 °F
105 °F open cup
38 °C c.c.

Heavy Atom Count

6

Vapor Density

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.03 (Air = 1)
Relative vapor density (air = 1): 3.03

Density

0.887 at 68 °F (USCG, 1999) - Less dense than water; will float
0.8866 g/cu cm at 20 °C
Bulk density wt/gal at 20 °C: 7.4 lb/gal
Relative density (water = 1): 0.89

LogP

log Kow = -0.55 at 23 °C
-0.55

Odor

Amine odor
Fishy odo

Odor Threshold

Odor Threshold Low: 0.01 [mmHg]
Odor Threshold High: 0.06 [mmHg]
Odor threshold from CHEMINFO

Decomposition

When heated to decomposition it emits toxic fumes of NOx.

Appearance

Solid powder

Melting Point

-74 °F (NTP, 1992)
-65 °C
-59 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2N6K9DRA24

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

IDENTIFICATION: 2-Dimethylaminoethanol is a colorless to slightly yellow liquid. It has a fishy odor. It is very soluble in water. It occurs naturally in animals and people from metabolism of choline. It is found in very high amounts in salmon, sardines, and anchovies. It has been measured inside cars from the polyurethane materials used. USE: 2-Dimethylaminoethanol is used to make other chemicals used to treat water. It is also used in the making of polyurethane foams and lacquers, paints, corrosion inhibitors and resins. It is used in some wood stain products. Salts of 2-dimethylaminoethanol are used in some diet supplements and cosmetics. EXPOSURE: Workers may breathe in and have skin contact with 2-dimethylaminoethanol at workplaces where it is produced or used. The general population may be exposed to 2-dimethylaminoethanol by ingestion of certain foods and dietary supplements, and skin contact with cosmetics or lotions containing this compound. Exposure may also occur from breathing in air from inside buildings and cars. If 2-dimethylaminoethanol is released to air, it will be degraded by reaction with other chemicals. If released to water or soil, it is expected to move through soil and not bind to sediments. 2-Dimethylaminoethanol is not expected to move into air from wet soils or water surfaces. 2-Dimethylaminoethanol is expected to be degraded by microorganisms and is not expected to build up in tissues of aquatic organisms. RISK: Workers exposed to 2-dimethylaminoethanol in paints reported upper respiratory irritation and nervous system effects. A salt form of 2-dimethylaminothanol when taken orally produced mild mental stimulation. Higher doses produced sleeplessness, muscle tension and twitching. Severe skin damage occurred in laboratory animals after direct contact with 2-dimethylaminoethanol. Breathing problems were observed in laboratory rats breathing in high to very high concentrations of 2-dimethylaminoethanol in air 6 hours/day for up to 9 days. Many of the rats died. At a moderate concentration that did not cause death, damage to nasal tissue was found. Similar damage to nasal tissue was found in rats exposed to a lower concentration for 13 weeks. Increased liver and kidney weights, without tissue damage, were found in laboratory rats fed high doses of 2-dimethylaminoethanol in food for 90 days. Abortions and birth defects were not found in laboratory rats who daily breathed in a moderate concentration of 2-dimethylaminoethanol in air during pregnancy. No tumors were found in laboratory mice daily given low concentrations of 2-dimethylaminoethanol in drinking water during most of their lives. The potential for 2-dimethylaminoethanol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

Antidepressive Agents; Anti-Dyskinesia Agents; An antidepressive agent that has also been used in the treatment of movement disorders. The mechanism of action is not well understood.
DMAE has been tested for its efficacy in treating a variety of diseases possibly related to deficiencies of acetylcholine with mixed results. Three reported no benefit from DMAE treatment (tardive dyskinesia; cognitive dysfunction; Alzheimer's disease). Benefits from DMAE treatment were found in other studies evaluating DMAE's ability to increase theta power or concentration. Centrophenoxine showed benefits for patients with organic psychosyndrome.[NTP; Dimethylethanolamine (DMAE)
No beneficial effects were obtained when deanol was administered to 11 patients with tardive dyskinesia of long duration. Doses of deanol were increased gradually over a period of 9 days until a level of 400 mg 4 times a day was reached; this dose level was then maintained for an additional 9 days. /Former use/
Two case reports are presented in which deanol (I) was used unsuccessfully to treat tardive dyskinesia. The first case report involved an 89-yr-old male with a 50 yr history of chronic paranoid schizophrenia and symptoms of tardive dyskinesia. I was administered in doses ranging from 450 to 600 mg daily for 5 months but had to be discontinued due to the development of marked sialism, bronchospasm, and parkinson rigidity. No change in the patient's tardive dyskinesia was noted. A second patient with tardive dyskinesia and a 30 yr history of schizophrenia received up to 800 mg daily of I for 5 months with no improvement noted. /Former use/
For more Therapeutic Uses (Complete) data for 2-DIMETHYLAMINOETHANOL (10 total), please visit the HSDB record page.

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX04 - Deanol

Vapor Pressure

7.8 mmHg at 72 °F ; 18.8 mmHg at 103.1 °F; 77.5 mmHg at 155.3 °F (NTP, 1992)
3.18 [mmHg]
3.18 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 612

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

108-01-0

Absorption Distribution and Excretion

Daily oral exposures (deanol acetamidobenzoate, DMAE, or Deaner) of chinchilla rabbits or humans produced measurable plasma and cerebrospinal concentrations of the parent compound. The drugs were cleared from the plasma by 36 hours post-treatment.[NTP; Dimethylethanolamine (DMAE)
Specific methods utilizing combined gas chromatography mass spectrometry were used to measure the metabolism of [(2)H6]deanol and its effects on acetylcholine concentration in vitro and in vivo. In vitro [(2)H6]deanol was rapidly taken up by rat brain synaptosomes, but was neither methylated nor acetylated. [(2)H6]Deanol was a weak competitive inhibitor of the high affinity transport of [(2)H4]choline, thus reducing the synthesis of [(2)H4]acetylcholine. In vivo [(2)H6]deanol was present in the brain after i.p. or p.o. administration, but was not methylated or acetylated. Treatment of rats with [(2)H6]deanol significantly increased the concentration of choline in the plasma and brain but did not alter the concentration of acetylcholine in the brain. Treatment of rats with atropine (to stimulate acetylcholine turnover) or with hemicholinium-3 (to inhibit the high affinity transport of choline) did not reveal any effect of [(2)H6]deanol on acetylcholine synthesis in vivo. However, since [(2)H6]deanol did increase brain choline, it may prove therapeutically useful when the production of choline is reduced or when the utilization of choline for the synthesis of acetylcholine is impaired.
DMAE is absorbed and rapidly transported to the liver where much of it is metabolized. Approximately 280 nmol (25.2 ug) DMAE/gram plasma was observed in male mice about ten minutes after receiving 300 mg (3.30 mmol) DMAE/kg, intraperitoneally. Approximately 2.41, 1.30, and 0.20% of an administered dose of 30 mg/kg (0.13 mmol/kg) (with 100 u Ci) of (14)Cyprodenate was found in the liver, brain, and plasma, respectively, five minutes after intravenous dosing in male rats.[NTP; Dimethylethanolamine (DMAE)

Metabolism Metabolites

In male Wistar rats, DMAE was oxidized rapidly to the N-oxide of DMAE, representing the primary urinary metabolite. However, only 13.5 % of the administered dose was eliminated by the 24 hour time point, suggesting that most of the DMAE was routed toward phospholipid biosynthetic pathways. In humans, 33% of an injected 1 g (10 mmol) dose of DMAE was excreted unchanged. It was suggested that the remaining dose might have been demethylated to ethanolamine directed toward normal metabolic pathways.[NTP; Dimethylethanolamine (DMAE)
Dimethylaminoethanol /prc: postulated to/ undergo endogenous methylation. /From table/
Specific methods utilizing combined gas chromatography mass spectrometry were used to measure the metabolism of [(2)H6]deanol and its effects on acetylcholine concentration in vitro and in vivo. In vitro [(2)H6]deanol was rapidly taken up by rat brain synaptosomes, but was neither methylated nor acetylated. [(2)H6]Deanol was a weak competitive inhibitor of the high affinity transport of [(2)H4]choline, thus reducing the synthesis of [(2)H4]acetylcholine. In vivo [(2)H6]deanol was present in the brain after i.p. or p.o. administration, but was not methylated or acetylated. Treatment of rats with [(2)H6]deanol significantly increased the concentration of choline in the plasma and brain but did not alter the concentration of acetylcholine in the brain. Treatment of rats with atropine (to stimulate acetylcholine turnover) or with hemicholinium-3 (to inhibit the high affinity transport of choline) did not reveal any effect of [(2)H6]deanol on acetylcholine synthesis in vivo. However, since [(2)H6]deanol did increase brain choline, it may prove therapeutically useful when the production of choline is reduced or when the utilization of choline for the synthesis of acetylcholine is impaired.
Choline (N,N,N-trimethylethanolamine), which is widely distributed in membrane lipids and is a component of sediment biota, has been shown to be utilized anaerobically by mixed prokaryote cultures to produce methane but not by pure cultures of methanogens. Here, we show that five recently isolated Methanococcoides strains from a range of sediments (Aarhus Bay, Denmark; Severn Estuary mudflats at Portishead, United Kingdom; Darwin Mud Volcano, Gulf of Cadiz; Napoli mud volcano, eastern Mediterranean) can directly utilize choline for methanogenesis producing ethanolamine, which is not further metabolized. Di- and monomethylethanolamine are metabolic intermediates that temporarily accumulate. Consistent with this, dimethylethanolamine was shown to be another new growth substrate, but monomethylethanolamine was not. The specific methanogen inhibitor 2-bromoethanesulfonate (BES) inhibited methane production from choline. When choline and trimethylamine are provided together, diauxic growth occurs, with trimethylamine being utilized first, and then after a lag (about 7 days) choline is metabolized. Three type strains of Methanococcoides (M. methylutens, M. burtonii, and M. alaskense), in contrast, did not utilize choline. However, two of them (M. methylutens and M. burtonii) did metabolize dimethylethanolamine. These results extend the known substrates that can be directly utilized by some methanogens, giving them the advantage that they would not be reliant on bacterial syntrophs for their substrate supply.
For more Metabolism/Metabolites (Complete) data for 2-DIMETHYLAMINOETHANOL (8 total), please visit the HSDB record page.

Wikipedia

Dimethylethanolamine

Drug Warnings

Principal contraindication to its use is grand mal epilepsy.
Serious cholinergic side effects were reported in a 37-yr-old woman with tardive dyskinesia who had been taking deanol. Deanol was given for 19 days in increasing doses. After 17 days, while receiving 1.5 g/day, the patient began to experience symptoms.
Deanol (400-6000 mg/day for 1-4 mo) admin to pt with involuntary movement disorders produced mood changes (depression or hypomania) only in those pt with tardive dyskinesia with a past history of psychiatric disorders.
A large number of adverse health effects were associated with DMAE, including cardiovascular, neurological, and/or psychological effects. Specific attribution of adverse effects to DMAE is unlikely, as many of these products also contained Ephedra vulgaris alkaloids and other Ephedra spp.[NTP; Dimethylethanolamine (DMAE)
For more Drug Warnings (Complete) data for 2-DIMETHYLAMINOETHANOL (6 total), please visit the HSDB record page.

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree
Cosmetics -> Buffering

Methods of Manufacturing

Industrially, N-alkylated ethanolamines are produced almost exclusively by batchwise or continuous reaction of primary, secondary, or tertiary amines with ethylene oxide. For safety reasons, ethylene oxide must be added to the amine, never vice versa. Depending on the product involved, reaction temperature varies from 50 to 170 °C and pressure from 0.2 to 4 MPa. Water accelerates the reaction. /N-alkylated ethanolamines/
Preparation from equimolar amounts of ethylene oxide and dimethylamine.

General Manufacturing Information

Wholesale and Retail Trade
Plastics Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Construction
Printing Ink Manufacturing
Petroleum Refineries
Plastics Material and Resin Manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Transportation Equipment Manufacturing
Ethanol, 2-(dimethylamino)-: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 2561, Issue 1; Procedure: gas chromatography with flame ionization detection; Analyte: 2-dimethylaminoethanol; Matrix: air; Detection Limit: 4 ug/sample.
2-Dimethylaminoethanol (DMAE) (also known as deanol) has been used as an ingredient in skin care, and in cognitive function- and mood-enhancing products. It is marketed as a free base or salt, and in theory, the two forms should be equally effective and able to substitute for each other in pharmaceutical formulations. Detecting possible alterations in the active principle is a basic part of preformulation studies. Accordingly, this study compared DMAE and DMAE bitartrate to identify potential alterations or differences between the free base and the salt that might compromise the long-term stability of cosmetic preparations at different temperatures, and also compared the behavior of the base substance and derivative alone and in solution. Samples were analyzed with different physicochemical methods such as differential scanning calorimetry, ultraviolet and infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
A method is described for the simultaneous determination of deanol & choline in biological samples. The compd were measured by gas chromatography-mass spectrometry using a silanized glass column packed with 5% ddts, 5% ov-101 on GC 22, 100/200 mesh at 100 °C.

Clinical Laboratory Methods

Gas liquid chromatographic assay in human blood.
Deanol determination in tissue by gas chromatography.

Storage Conditions

Do not store near acids.
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Handle and store under inert gas. Storage class (TRGS 510): Flammable liquids

Interactions

Monomethylethanolamine (1 mM) and dimethylethanolamine (1 mM) stimulated DNA synthesis 10- and 15-fold, respectively, in NIH 3T3 fibroblasts. In addition, simultaneous treatments with insulin (500 nM) and methylated ethanolamine analogues (1 mM or less) resulted in synergistic activation of DNA synthesis. The order of mitogenic potency of ethanolamine analogues was dimethylethanolamine > monomethylethanolamine > ethanolamine. Choline (1-5 mM) alone had no effect on DNA synthesis, but it increased the combined effects of lower concentrations of ethanolamine analogues and insulin. The synergistic effects of ethanolamine analogues, choline and insulin were considerably (1.7- to 1.9-fold) enhanced by GF 109203X (3 uM), a specific inhibitor of protein kinase C. The results suggest that ethanolamine analogues enhance insulin-induced DNA synthesis by a mechanism which is inhibited by the protein kinase C system.
Dimethylaminoethanol (DMAE) was administered acutely to rats subsequently injected with spomorphine. A dose of 80 mg of DMAE had no effect on the severity of apomorphine-induced stereotypy. However, 160 mg of DMAE significantly diminished the severity of apomorphine-induced stereotypy. This dose of DMAE did not significantly alter spontaneous locomotor activity. DMAE did not reduced apomorphine-induced stereotypy in animals previously exposed to haloperidol and presumed to have postsynaptic dopamine receptor supersensitivity. These results with DMAE are contrasted with the effects of choline chloride, and suggest that choline chloride may be more effective than DMAE at augmenting striatal cholinergic activity.
Dithiocarb and (+)-cyanidanol-3-prevented paracetamol-induced liver injury in rats in vivo. Both, as well as two other antihepatotoxic agents, deanol and DMSO, inhibited covalent binding of [(3)H]-paracetamol to rat liver microsomal proteins in vitro. Dithiocarb and (+)-cyanidanol-3 were the most effective inhibitors. The concentrations of the antidotes yielding 50% inhibition (I50) valued 1.8 x 10(-5) M for dithiocarb and 2.1 x 10(-5) M for (+)-cyanidanol-3.
2-Dimethylaminoethanol (DMAE; 0.1-0.5 g/kg) significantly reduced the paracetamol-induced increments of serum-enzyme activities (GOT, GPT, SDH) in rats and mice. This hepatoprotective effect of DMAE depended on the applied dose in rats, but there was no complete protection following the highest dose. Paracetamol-induced depletion of hepatic glutathione (GSH) was not influenced by the simultaneous administration of DMAE in rats and mice. Metabolic disposition of paracetamol in the urine of rats showed an enhanced elimination of free paracetamol and the glucuronide in the DMAE-treated group, whereas the mercapturate excretion remained unchanged. Diminished p-hydroxylation of aniline in a 9000Xg supernatant of rat and mouse liver homogenates in the presence of DMAE indicated an inhibition of microsomal mixed-function oxidase activity, which is also involved in the metabolic activation of paracetamol.
For more Interactions (Complete) data for 2-DIMETHYLAMINOETHANOL (12 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Tammenmaa-Aho I, Asher R, Soares-Weiser K, Bergman H. Cholinergic medication for antipsychotic-induced tardive dyskinesia. Cochrane Database Syst Rev. 2018 Mar 19;3:CD000207. doi: 10.1002/14651858.CD000207.pub2. Review. PubMed PMID: 29553158.
2: Chinnery PF. Neuroferritinopathy. 2005 Apr 25 [updated 2018 Jan 18]. In: Adam MP, Ardinger HH, Pagon RA, Wallace SE, Bean LJH, Stephens K, Amemiya A, editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993-2018. Available from http://www.ncbi.nlm.nih.gov/books/NBK1141/ PubMed PMID: 20301320.
3: Smulevich AB, Chitlova VV, Germanova KN. [Nooklerin (deanoli aceglumas) in the treatment of astenic and cognitive disorders in patients with borderline psychopatological conditions]. Zh Nevrol Psikhiatr Im S S Korsakova. 2017;117(9):31-36. doi: 10.17116/jnevro20171179131-36. Russian. PubMed PMID: 29053118.
4: Zheng D, Shuai X, Li Y, Zhou P, Gong T, Sun X, Zhang Z. Novel flurbiprofen derivatives with improved brain delivery: synthesis, in vitro and in vivo evaluations. Drug Deliv. 2016 Sep;23(7):2183-2192. Epub 2014 Sep 3. PubMed PMID: 25182481.
5: Shipilova EM, Zavadenko NN, Nesterovskiy YE. [Possibilities of preventive treatment of tension-type headache in children and adolescents]. Zh Nevrol Psikhiatr Im S S Korsakova. 2016;116(4 Pt 2):31-36. doi: 10.17116/jnevro20161163231-36. Russian. PubMed PMID: 27456718.
6: Saxena SJ, Duque D, Schirripa MJ. Assessment of a Comprehensive Anti-Aging Neck Cream. J Drugs Dermatol. 2015 Sep;14(9):997-1002. PubMed PMID: 26355619.
7: Pittenauer E, Rehulka P, Winkler W, Allmaier G. Collision-induced dissociation of aminophospholipids (PE, MMPE, DMPE, PS): an apparently known fragmentation process revisited. Anal Bioanal Chem. 2015 Jul;407(17):5079-89. doi: 10.1007/s00216-015-8470-3. Epub 2015 Jan 30. PubMed PMID: 25633216.
8: Shahrisa A, Teimuri-Mofrad R, Gholamhosseini-Nazari M. Synthesis of a new class of Betti bases by the Mannich-type reaction: efficient, facile, solvent-free and one-pot protocol. Mol Divers. 2015 Feb;19(1):87-101. doi: 10.1007/s11030-014-9559-x. Epub 2014 Dec 21. PubMed PMID: 25528441.
9: Liu S, Chen Z, Cai X, Sun Y, Zhao C, Liu F, Liu D. Effects of dimethylaminoethanol and compound amino acid on D-galactose induced skin aging model of rat. ScientificWorldJournal. 2014;2014:507351. doi: 10.1155/2014/507351. Epub 2014 Jul 14. PubMed PMID: 25133239; PubMed Central PMCID: PMC4123624.
10: L'Haridon S, Chalopin M, Colombo D, Toffin L. Methanococcoides vulcani sp. nov., a marine methylotrophic methanogen that uses betaine, choline and N,N-dimethylethanolamine for methanogenesis, isolated from a mud volcano, and emended description of the genus Methanococcoides. Int J Syst Evol Microbiol. 2014 Jun;64(Pt 6):1978-83. doi: 10.1099/ijs.0.058289-0. Epub 2014 Mar 10. PubMed PMID: 24614846.
11: Noskov DS, Poroĭkov VV, Shikh EV, Iasnetsov VV. [Deanol aceglumate (nooclerin): clinical/pharmacological aspects and relevance in clinical practice]. Zh Nevrol Psikhiatr Im S S Korsakova. 2013;113(11):97-9. Russian. PubMed PMID: 24429957.
12: Guo Y, Meng L, Zhang Y, Tang W, Zhang W, Xia Y, Ban F, Wu N, Zhang S. Sensitive determination of four tetracycline antibiotics in pig plasma by field-amplified sample stacking open-tubular capillary electrochromatography with dimethylethanolamine aminated polychloromethyl styrene nano-latex coated capillary column. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Dec 30;942-943:151-7. doi: 10.1016/j.jchromb.2013.10.039. Epub 2013 Nov 2. PubMed PMID: 24269909.
13: Rodnick ME, Brooks AF, Hockley BG, Henderson BD, Scott PJ. A fully-automated one-pot synthesis of [18F]fluoromethylcholine with reduced dimethylaminoethanol contamination via [18F]fluoromethyl tosylate. Appl Radiat Isot. 2013 Aug;78:26-32. doi: 10.1016/j.apradiso.2013.04.017. Epub 2013 Apr 24. PubMed PMID: 23665261; PubMed Central PMCID: PMC3689581.
14: Watkins AJ, Roussel EG, Webster G, Parkes RJ, Sass H. Choline and N,N-dimethylethanolamine as direct substrates for methanogens. Appl Environ Microbiol. 2012 Dec;78(23):8298-303. doi: 10.1128/AEM.01941-12. Epub 2012 Sep 21. PubMed PMID: 23001649; PubMed Central PMCID: PMC3497383.
15: Blinov DS, Gogina ED, Krupnova TS, Balashov VP, blinova EV, Sadovnikov VN, Lebedev AB, Nikitina OI. [Hepatoprotective effect of deanol aceglumate on experimental stress-induced gastropathy and diabetes mellitus]. Eksp Klin Farmakol. 2012;75(4):17-9. Russian. PubMed PMID: 22702105.
16: Sampels V, Hartmann A, Dietrich I, Coppens I, Sheiner L, Striepen B, Herrmann A, Lucius R, Gupta N. Conditional mutagenesis of a novel choline kinase demonstrates plasticity of phosphatidylcholine biogenesis and gene expression in Toxoplasma gondii. J Biol Chem. 2012 May 11;287(20):16289-99. doi: 10.1074/jbc.M112.347138. Epub 2012 Mar 26. PubMed PMID: 22451671; PubMed Central PMCID: PMC3351348.
17: Dubois B, Zaim M, Touchon J, Vellas B, Robert P, Murphy MF, Pujadas-Navinés F, Rainer M, Soininen H, Riordan HJ, Kanony-Truc C. Effect of six months of treatment with V0191 in patients with suspected prodromal Alzheimer's disease. J Alzheimers Dis. 2012;29(3):527-35. doi: 10.3233/JAD-2012-111370. PubMed PMID: 22330824.
18: Malanga G, Aguiar MB, Martinez HD, Puntarulo S. New insights on dimethylaminoethanol (DMAE) features as a free radical scavenger. Drug Metab Lett. 2012 Mar;6(1):54-9. PubMed PMID: 22300295.
19: Shekh-Ahmad T, Bialer M, Yavin E. Synthesis and anticonvulsant evaluation of dimethylethanolamine analogues of valproic acid and its tetramethylcyclopropyl analogue. Epilepsy Res. 2012 Feb;98(2-3):238-46. doi: 10.1016/j.eplepsyres.2011.10.005. Epub 2011 Nov 6. PubMed PMID: 22057163.
20: Nader M, Reindl D, Eichinger R, Beheshti M, Langsteger W. Improved quality control of [18F]fluoromethylcholine. Nucl Med Biol. 2011 Nov;38(8):1143-8. doi: 10.1016/j.nucmedbio.2011.05.006. Epub 2011 Jul 7. PubMed PMID: 21741257.

Explore Compound Types